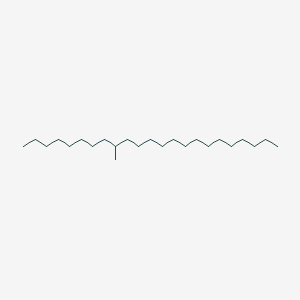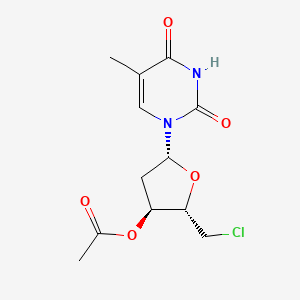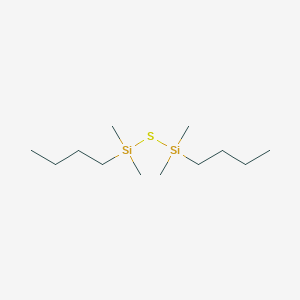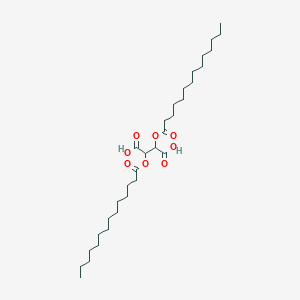
9-Methyltricosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyltricosane is a hydrocarbon with the molecular formula C24H50 . It is a branched alkane, specifically a methylated derivative of tricosane. This compound is notable for its presence in the cuticular lipids of certain insects, where it plays a role in chemical communication and protection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltricosane typically involves the alkylation of tricosane. One common method is the Friedel-Crafts alkylation, where tricosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methyltricosane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under strong oxidizing conditions, it can be converted to corresponding alcohols, ketones, or carboxylic acids.
Reduction: Although already fully saturated, any impurities or unsaturated derivatives can be hydrogenated to yield pure this compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often requiring UV light or radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or basic media.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) with UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed:
Oxidation: Methylated alcohols, ketones, or carboxylic acids.
Reduction: Pure this compound.
Substitution: Halogenated derivatives such as 9-chloromethyltricosane.
Applications De Recherche Scientifique
9-Methyltricosane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in insect cuticular lipids, which are crucial for waterproofing and chemical signaling.
Industry: Utilized in the formulation of lubricants and as a reference compound in the petrochemical industry
Mécanisme D'action
The mechanism of action of 9-Methyltricosane in biological systems involves its integration into the cuticular lipid layer of insects. This layer provides a barrier against desiccation and pathogens. The molecular targets include enzymes involved in lipid metabolism and transport proteins that facilitate its incorporation into the cuticle .
Comparaison Avec Des Composés Similaires
Tricosane: The parent hydrocarbon without the methyl group.
3-Methyltricosane: Another methylated derivative with the methyl group at a different position.
11-Methyltricosane: A similar compound with the methyl group at the 11th position
Uniqueness: 9-Methyltricosane is unique due to its specific methylation pattern, which influences its physical properties and biological functions. Its presence in insect cuticular lipids highlights its role in species-specific chemical communication and environmental adaptation .
Propriétés
Numéro CAS |
69526-87-0 |
|---|---|
Formule moléculaire |
C24H50 |
Poids moléculaire |
338.7 g/mol |
Nom IUPAC |
9-methyltricosane |
InChI |
InChI=1S/C24H50/c1-4-6-8-10-12-13-14-15-16-17-19-21-23-24(3)22-20-18-11-9-7-5-2/h24H,4-23H2,1-3H3 |
Clé InChI |
LONYBAXSVHLIBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)









![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)

